4-Cyclopropyl-6-((1-(4-(trifluoromethyl)pyridin-2-yl)piperidin-4-yl)methoxy)pyrimidine
CAS No.: 2319806-56-7
Cat. No.: VC4735627
Molecular Formula: C19H21F3N4O
Molecular Weight: 378.399
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2319806-56-7 |
|---|---|
| Molecular Formula | C19H21F3N4O |
| Molecular Weight | 378.399 |
| IUPAC Name | 4-cyclopropyl-6-[[1-[4-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl]methoxy]pyrimidine |
| Standard InChI | InChI=1S/C19H21F3N4O/c20-19(21,22)15-3-6-23-17(9-15)26-7-4-13(5-8-26)11-27-18-10-16(14-1-2-14)24-12-25-18/h3,6,9-10,12-14H,1-2,4-5,7-8,11H2 |
| Standard InChI Key | FPEBEYCETWSKON-UHFFFAOYSA-N |
| SMILES | C1CC1C2=CC(=NC=N2)OCC3CCN(CC3)C4=NC=CC(=C4)C(F)(F)F |
Introduction
Synthesis
The synthesis of 4-Cyclopropyl-6-((1-(4-(trifluoromethyl)pyridin-2-yl)piperidin-4-yl)methoxy)pyrimidine typically involves:
-
Starting Materials:
-
A substituted pyrimidine precursor.
-
A piperidine derivative functionalized with a trifluoromethyl-pyridinyl group.
-
-
Key Reactions:
-
Nucleophilic substitution or palladium-catalyzed coupling to introduce the methoxy linker.
-
Cyclopropylation of the pyrimidine ring using cyclopropyl halides or equivalents.
-
-
Purification: Chromatographic techniques such as HPLC are used to isolate the final product.
Spectroscopic Characterization
To confirm its structure, standard spectroscopic methods are employed:
-
NMR (Nuclear Magnetic Resonance): Provides data on proton and carbon environments in the molecule.
-
Mass Spectrometry (MS): Confirms molecular weight and fragmentation patterns.
-
IR Spectroscopy: Identifies functional groups like methoxy (-OCH) and trifluoromethyl (-CF).
Biological Testing
Preliminary studies might involve:
-
In Vitro Screening: Testing against cancer cell lines or microbial strains to evaluate cytotoxicity or antimicrobial efficacy.
-
Enzyme Assays: Assessing inhibition of specific kinases or enzymes.
Comparative Analysis
| Feature | 4-Cyclopropyl Compound | Other Pyrimidine Derivatives |
|---|---|---|
| Core Structure | Pyrimidine | Pyrido[3,4-d]pyrimidines |
| Functional Modifications | Cyclopropyl, trifluoromethyl-pyridinyl-piperidine | Substituted phenyl or alkoxy groups |
| Potential Applications | Kinase inhibitor, CNS drug | Anticancer agents, VEGFR inhibitors |
| Stability | Enhanced by trifluoromethyl group | Variable based on substituents |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume